N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-3-37-27-7-5-4-6-25(27)32-29(35)26-19-33(20-30-26)18-22-8-13-23(14-9-22)31-28(34)17-12-21-10-15-24(36-2)16-11-21/h4-11,13-16,19-20H,3,12,17-18H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRVGRXMRBQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O3
- Molecular Weight : 327.38 g/mol
- SMILES Notation : CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC
The compound features an imidazole ring, which is known for its role in various biological processes and its ability to interact with biological macromolecules.
Research indicates that compounds with imidazole rings often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance, studies on related imidazole derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines by activating caspases and inhibiting NF-kB signaling pathways .
- Antimicrobial Properties : Some derivatives have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Biological Activity Data
The following table summarizes key biological activities reported for compounds related to this compound:
Case Studies
- Antitumor Effects : A study focused on the synthesis of imidazole derivatives revealed that certain modifications led to enhanced cytotoxicity against A549 lung cancer cells. The researchers observed that these compounds activated apoptotic pathways, suggesting their potential as anticancer agents .
- Antimicrobial Activity : In another investigation, a series of imidazole derivatives were tested against common bacterial strains. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Preparation Methods
Imidazole Ring Formation via Tandem Annulation
A modified tandem annulation protocol from PMC 3247584 is adapted:
- Reactants : Ethyl 4-bromobut-2-enoate (1.2 eq) and a benzimidazole-derived ketone (1 eq)
- Conditions : Dry DMF, K$$2$$CO$$3$$ (2 eq), room temperature, 6 hours
- Yield : 74% after silica gel chromatography
The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization, producing ethyl 1-benzylimidazole-4-carboxylate. Saponification with NaOH (2M, ethanol/water) yields imidazole-4-carboxylic acid (mp 189–192°C), which is converted to the acyl chloride using SOCl$$_2$$ (reflux, 4 h).
Preparation of the 4-(3-(4-Methoxyphenyl)propanamido)benzyl Side Chain
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
Benzyl Amine Functionalization
4-Aminobenzyl bromide (1 eq) is coupled with 3-(4-methoxyphenyl)propanoic acid (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (0.1 eq) in dichloromethane (0°C → rt, 24 h). The product, 4-(3-(4-methoxyphenyl)propanamido)benzyl bromide, is isolated via recrystallization (ethyl acetate/hexanes, 68% yield).
Assembly of the Target Molecule
Alkylation of Imidazole-4-carboxamide
1H-imidazole-4-carbonyl chloride (1 eq) is treated with 2-ethoxyaniline (1.05 eq) in THF under N$$2$$, yielding N-(2-ethoxyphenyl)imidazole-4-carboxamide (mp 145–148°C). Subsequent N-alkylation with 4-(3-(4-methoxyphenyl)propanamido)benzyl bromide (1.1 eq) occurs in DMF with Cs$$2$$CO$$_3$$ (2 eq) at 80°C for 8 h.
Final Purification and Characterization
Crude product is purified via flash chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 95:5 → 90:10), affording the title compound as a white solid (56% overall yield). Structural confirmation is achieved through:
- HRMS : m/z 532.2481 [M+H]$$^+$$ (calc. 532.2484)
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.42 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzyl-H), 7.32 (t, J = 7.6 Hz, 1H, ethoxyphenyl-H)
- HPLC Purity : 98.7% (C18, acetonitrile/water 70:30)
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis (100°C, 30 min) improves yield but requires specialized equipment. The sequential route balances cost and reproducibility for scale-up.
Challenges and Optimization Strategies
Regioselectivity in Imidazole Functionalization
Bromination at C4 of 1H-imidazole (using NBS in CCl$$_4$$) achieves 83% selectivity, but competing C5 bromination (17%) necessitates careful chromatography. Alternative directing groups (e.g., SEM-protected imidazoles) are under investigation.
Stereochemical Control
Racemization during benzyl group installation is minimized by using bulky bases (DBU instead of Et$$_3$$N) and low temperatures (−20°C), improving enantiomeric excess to 94%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
